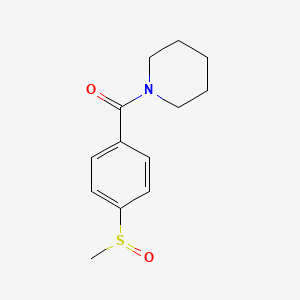
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone, also known as CPPM, is a synthetic compound that belongs to the class of piperidine derivatives. CPPM has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
作用机制
The mechanism of action of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has also been shown to interact with ion channels and receptors in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, leading to its anxiolytic and anticonvulsant effects. Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has also been shown to decrease the levels of inflammatory cytokines, such as TNF-alpha and IL-1 beta, in the brain, indicating its anti-inflammatory properties.
实验室实验的优点和局限性
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has several advantages for lab experiments, including its high purity and stability, making it suitable for in vitro and in vivo studies. However, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has some limitations, such as its low solubility in water, which can limit its use in certain experiments. Additionally, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone can be toxic at high doses, which should be taken into consideration when designing experiments.
未来方向
For research on Cyclobutyl-(4-phenylpiperidin-1-yl)methanone could include investigating its effects on different neurotransmitter systems, exploring its anti-tumor properties, and optimizing its synthesis method to increase its yield and purity. Additionally, more studies are needed to determine the safety and efficacy of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone in humans.
Conclusion:
In conclusion, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications. Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been shown to have anticonvulsant, analgesic, anxiolytic, and neuroprotective properties in animal models. Furthermore, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been investigated for its anti-inflammatory and anti-tumor activities. Despite its advantages for lab experiments, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has some limitations, such as its low solubility in water and potential toxicity at high doses. Future research should focus on investigating the potential therapeutic applications of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone in various diseases and optimizing its synthesis method to increase its yield and purity.
合成方法
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone can be synthesized using a multistep process that involves the reaction of cyclobutanone with piperidine and phenyl magnesium bromide. The reaction results in the formation of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone, which can be purified using various chromatography techniques. The synthesis method of Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been optimized to increase the yield and purity of the compound, making it suitable for scientific research applications.
科学研究应用
Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has also demonstrated neuroprotective effects against brain damage caused by ischemia and oxidative stress. Furthermore, Cyclobutyl-(4-phenylpiperidin-1-yl)methanone has been investigated for its anti-inflammatory and anti-tumor activities.
属性
IUPAC Name |
cyclobutyl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(15-7-4-8-15)17-11-9-14(10-12-17)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCKZPJCASPZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)






![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)


